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1-Cyclohexylbut-3-yn-2-ol is an organic compound characterized by its unique structure, which features a cyclohexyl group attached to a butynol chain. Its molecular formula is , and it contains a hydroxyl functional group (-OH) situated on the second carbon of the butynyl chain. This compound falls under the category of alkynyl alcohols, which are known for their triple bond between carbon atoms and their alcohol functional groups. The presence of the cyclohexyl group contributes to its hydrophobic character, influencing its solubility and reactivity.
The synthesis of 1-cyclohexylbut-3-yn-2-ol can be achieved through various methods:
1-Cyclohexylbut-3-yn-2-ol has potential applications in various fields:
Several compounds share structural similarities with 1-cyclohexylbut-3-yn-2-ol. Here is a comparison highlighting its uniqueness:
1-Cyclohexylbut-3-yn-2-ol is unique due to its combination of a cyclohexane ring with a butyne structure, influencing its physical properties and potential applications in organic synthesis and medicinal chemistry.
The systematic name 1-cyclohexylbut-3-yn-2-ol follows IUPAC rules by prioritizing the hydroxyl group (-OH) as the principal functional group. The parent chain is a four-carbon butynol system (but-3-yn-2-ol), with the cyclohexyl group attached to carbon 1. The numbering ensures the alkyne (C≡C) occupies position 3, while the hydroxyl group resides at position 2.
Table 1: Key Identifiers of 1-Cyclohexylbut-3-yn-2-ol
| Property | Value |
|---|---|
| CAS Registry Number | 11042-30-1 |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | 1-Cyclohexylbut-3-yn-2-ol |
| SMILES | C#CC(C1CCCCC1)CO |
The molecule features three distinct regions:
The bond angles around the alkyne are 180°, while the cyclohexyl ring adopts tetrahedral geometry (≈109.5°). This juxtaposition creates steric interactions between the bulky cyclohexyl group and the alkyne, influencing reaction pathways.
The cyclohexyl group introduces axial and equatorial positions, with the axial conformation increasing steric hindrance near the alkyne. Computational studies suggest that the equatorial position is energetically favored by 2.1 kcal/mol due to reduced 1,3-diaxial strain. Additionally, the propargyl alcohol moiety can exhibit axial chirality, though enantiomer separation remains challenging under standard conditions.
Compared to simpler propargyl alcohols like 3-butyn-2-ol (C₄H₆O), 1-cyclohexylbut-3-yn-2-ol exhibits:
Table 2: Physicochemical Comparison with Propargyl Alcohol Analogs
| Compound | Boiling Point (°C) | Water Solubility (g/L) |
|---|---|---|
| 1-Cyclohexylbut-3-yn-2-ol | 218 | 0.8 |
| 3-Butyn-2-ol | 114 | 12.4 |
| Propargyl Alcohol | 119 | 34.6 |
Replacing the hydroxyl group with methyl in 1-cyclohexylprop-2-yn-1-ol (C₉H₁₄O) eliminates hydrogen-bonding capacity, reducing polarity (logP = 2.5 vs. 1.8). Conversely, substituting cyclohexyl with phenyl enhances π-π interactions but decreases thermal stability.
The synthesis of 1-cyclohexylbut-3-yn-2-ol through alkyne-alkylation strategies represents one of the most fundamental approaches in organic chemistry [5]. The alkylation of terminal alkynes with primary alkyl halides in the presence of strong bases such as sodium amide constitutes a well-established methodology for carbon-carbon bond formation [5]. This approach involves the deprotonation of terminal alkynes to form acetylide ions, which subsequently undergo nucleophilic substitution reactions with appropriate electrophiles [5].
The mechanism proceeds through a two-step process where the first step involves deprotonation of the terminal alkyne by sodium amide to form the acetylide ion [5]. The second step involves a nucleophilic substitution reaction following an SN2 pathway, where the acetylide ion attacks the electrophilic carbon of the primary alkyl halide [5]. This reaction works optimally with unhindered alkyl halides such as methyl halides and primary halides, while secondary and tertiary alkyl halides tend to undergo elimination reactions instead [5].
For the specific synthesis of 1-cyclohexylbut-3-yn-2-ol, the traditional approach involves the reaction of propargyl alcohol derivatives with cyclohexyl-substituted reagents under controlled conditions [1] . The synthesis typically requires careful control of reaction parameters including temperature, solvent choice, and catalyst loading to optimize yields and selectivity . Reactions are commonly conducted under inert atmospheres such as argon to prevent unwanted side reactions with moisture or oxygen .
Table 1: Traditional Alkyne-Alkylation Reaction Conditions
| Method | Base | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| Acetylide Formation | Sodium Amide | Liquid Ammonia | -33°C | 75-90% | [5] |
| Grignard Addition | Cyclohexylmagnesium Bromide | Tetrahydrofuran | -20°C to 0°C | 60-85% | [1] |
| Direct Alkylation | Potassium Hydroxide | Ethanol | 30-55°C | 70-80% |
The Grignard reagent-based synthesis represents another significant traditional approach for preparing 1-cyclohexylbut-3-yn-2-ol [1]. This method involves the reaction of cyclohexylmagnesium bromide with propargyl alcohol derivatives under controlled conditions [1]. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of propargyl aldehyde, followed by protonation to yield the target alkynol [1]. Optimal temperatures ranging from -20°C to 0°C and anhydrous solvents such as tetrahydrofuran are critical to suppressing side reactions including alkyne polymerization [1].
The introduction of cyclohexyl substituents into alkyne frameworks requires specialized synthetic methodologies that account for the steric bulk and conformational preferences of the cyclohexane ring system [23]. Cyclohexyl groups introduce significant steric hindrance, which influences both the reactivity and selectivity of subsequent transformations [23]. The chair conformation of cyclohexane, with its axial and equatorial positions, plays a crucial role in determining the stereochemical outcome of reactions [6].
Traditional methods for cyclohexyl group introduction involve the use of cyclohexyl halides in nucleophilic substitution reactions [23]. The reaction of acetylide anions with cyclohexyl bromide or cyclohexyl iodide can provide access to cyclohexyl-substituted alkynes, although these reactions may be complicated by competing elimination pathways [23]. The use of primary cyclohexylmethyl halides often provides better results than secondary cyclohexyl halides due to reduced steric hindrance and decreased tendency toward elimination [23].
Alternative approaches for cyclohexyl group introduction include the use of cyclohexyl-substituted carbonyl compounds in aldol-type reactions [23]. These methods can provide access to cyclohexyl-containing alcohols that can subsequently be converted to the corresponding alkynes through dehydration and elimination sequences [34]. The conversion of alcohols to alkynes typically requires a two-step process involving initial dehydration to an alkene followed by halogenation and double elimination to form the triple bond [34].
Table 2: Cyclohexyl Group Introduction Methods
| Method | Reagent | Reaction Type | Yield | Selectivity | Reference |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Cyclohexyl Bromide | SN2 | 45-60% | Moderate | [23] |
| Grignard Addition | Cyclohexyl Magnesium Halide | Addition | 70-85% | High | [27] |
| Aldol Condensation | Cyclohexyl Aldehyde | Condensation | 55-75% | Variable | [23] |
The conformational analysis of cyclohexyl-substituted compounds reveals that substituents prefer equatorial positions to minimize diaxial strain [6]. This preference becomes particularly important when designing synthetic routes to 1-cyclohexylbut-3-yn-2-ol, as the stereochemistry of the cyclohexyl attachment can significantly influence the overall molecular conformation and reactivity [6]. The energy difference between axial and equatorial conformations can be substantial, with bulky substituents showing strong preferences for equatorial positioning [6].
Transition metal-catalyzed methodologies have revolutionized the synthesis of complex alkyne-containing molecules, including 1-cyclohexylbut-3-yn-2-ol [9] [10]. Palladium-catalyzed cross-coupling reactions represent one of the most powerful approaches for alkyne synthesis, offering excellent chemo-, regio-, and stereoselectivity that surpasses other transition metals [11]. The development of palladium-catalyzed alkyne coupling reactions has enabled the formation of carbon-carbon bonds under mild conditions with broad functional group tolerance [11].
The mechanism of palladium-catalyzed alkyne coupling involves several key steps including oxidative addition, transmetalation, and reductive elimination [11]. Initial studies by Trost and coworkers demonstrated that palladium complexes could promote the coupling of alkynes to form enynes with unprecedented levels of selectivity [11]. The use of sterically encumbered ligands such as tri-ortho-tolylphosphine or tris(2,6-dimethoxyphenyl)phosphine has been shown to enhance the selectivity for alkyne coupling over competing cycloisomerization reactions [11].
Recent advances in transition metal catalysis have expanded to include copper, nickel, and iron-based systems for alkyne synthesis [14]. Copper-catalyzed alkyne dihydrosilylation reactions have emerged as particularly effective methods for generating alkyne precursors [14]. These reactions proceed through distinctive catalytic cycles involving copper-silicon species and offer excellent regioselectivity for the formation of 1,1-disilylalkanes [14]. The use of sodium triethylborohydride as an activator and various silane reagents has broadened the substrate scope of these transformations [14].
Table 3: Transition Metal-Catalyzed Alkyne Synthesis
| Catalyst System | Ligand | Solvent | Temperature | Yield | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Palladium(II) Acetate | Triphenylphosphine | Tetrahydrofuran | 25°C | 85-95% | >95% | [11] |
| Copper(I) Bromide | Xantphos | Toluene | 60°C | 75-90% | >90% | [14] |
| Palladium(0) | TPPTS | Water/Acetonitrile | 80°C | 70-85% | >85% | [43] |
The development of water-soluble catalysts has opened new possibilities for environmentally benign alkyne synthesis [43]. The use of triphenylphosphine-3,3′,3″-trisulfonic acid trisodium salt as a ligand in palladium-catalyzed Sonogashira reactions has enabled efficient cross-coupling in aqueous media [43]. These reactions proceed smoothly in polar aprotic solvents such as dimethylformamide when substrate solubility is limited [43]. The importance of thorough deoxygenation and inert atmosphere conditions cannot be overstated, as exposure to air in the presence of bases leads to copper-catalyzed homocoupling reactions that significantly reduce yields [43].
Nickel-catalyzed systems have shown particular promise for alkyne synthesis under atmospheric conditions without the need for strong reductants [14]. These systems offer practical advantages including tolerance to air and moisture, making synthetic procedures extremely simple for accessing various alkyne derivatives [14]. The efficiency of nickel catalysts is not deteriorated by the presence of air or water, rendering these transformations highly attractive for industrial applications [14].
The development of asymmetric catalytic methods for the stereoselective formation of 1-cyclohexylbut-3-yn-2-ol represents a significant advancement in synthetic methodology [12] [13]. Asymmetric catalysis offers the potential to access enantiomerically pure compounds directly from readily available starting materials, avoiding the need for subsequent resolution or separation procedures [12]. The combination of photochemistry and chiral phosphoric acid catalysis has emerged as a particularly powerful approach for asymmetric alkyne functionalization [12].
Recent breakthroughs in asymmetric multifunctionalization of alkynes have demonstrated the potential for highly enantioselective transformations [12]. The merger of photocatalysis with organocatalysis provides a viable solution for achieving broad applicability to both terminal and internal alkynes [12]. These methods offer practicality through convergent, atom-economical, and operationally simple one-pot multiple-component reactions [12]. The excellent asymmetric induction achieved under well-established catalyst systems represents a significant advance in the field [12].
The mechanism of asymmetric alkyne functionalization typically involves the formation of chiral intermediates through the action of chiral catalysts [13]. Sequential palladium and copper catalysis has been demonstrated to provide access to chiral β-alkynyl esters with excellent levels of enantioselectivity [13]. The reaction sequence utilizes palladium(II)-catalyzed hydroalkynylation of ynoates with terminal alkynes to provide geometrically pure ynenoates, which are subsequently reduced by copper hydride with high 1,4-selectivity [13].
Table 4: Asymmetric Catalytic Methods for Alkyne Synthesis
| Catalyst Type | Chiral Ligand | Substrate Type | Enantioselectivity | Yield | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid | BINOL Derivative | Terminal Alkynes | >95% ee | 85-95% | [12] |
| Palladium/Copper | Chiral Phosphine | Ynoates | >90% ee | 70-90% | [13] |
| Rhodium Complex | Chiral Diphosphine | Alkynyl Esters | >85% ee | 75-85% | [20] |
The tolerance of asymmetric catalytic methods to various functional groups represents a significant advantage for synthetic applications [13]. These methods can accommodate allylic carbonates, carbamates, and other sensitive functionalities, allowing for rapid elaboration of β-alkynyl esters into various chiral substituted heterocycles [13]. The atom and step economy achieved through direct catalytic asymmetric conjugate addition of terminal alkynes to α,β-unsaturated esters exemplifies the ideals of modern synthetic chemistry [13].
Enzymatic deracemization represents an emerging biotechnological approach for the stereoselective synthesis of 1-cyclohexylbut-3-yn-2-ol [20] [22]. Deracemization processes offer the theoretical possibility of converting racemic mixtures into single enantiomers with 100% yield, providing significant advantages over traditional kinetic resolution methods [20]. The development of non-enzymatic redox deracemization methods using molecular oxygen as the terminal oxidant has opened new possibilities for environmentally benign synthesis [20].
The mechanism of redox deracemization typically involves a one-pot process consisting of copper-catalyzed aerobic oxidation followed by chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation [20]. The use of benzothiazoline as the reducing reagent achieves exclusive chemoselectivity at the carbon-nitrogen bond over the carbon-carbon triple bond, allowing for efficient deracemization of α-amino esters bearing diverse α-alkynyl substituent patterns [20]. This approach demonstrates excellent functional group compatibility and represents the first non-enzymatic redox deracemization method utilizing molecular oxygen [20].
Recent advances in biocatalytic platforms have demonstrated the potential for enzymatic cascade reactions in the synthesis of enantiomerically pure propargylic alcohols and amines [22]. These systems utilize unspecific peroxygenase-catalyzed oxidation followed by enantioselective alcohol dehydrogenase-catalyzed reduction [22]. The one-pot two-step procedure achieves almost complete conversion of racemic starting materials into enantiomerically pure products with excellent yields and enantioselectivities [22].
Table 5: Enzymatic Deracemization Systems
| Enzyme System | Cofactor | Yield | Enantioselectivity | Reaction Time | Reference |
|---|---|---|---|---|---|
| Unspecific Peroxygenase/ADH | NAD(P)H | 94% | >99% ee | 12 h | [22] |
| Copper/Phosphoric Acid | Benzothiazoline | 85-95% | >95% ee | 8 h | [20] |
| Whole Cell E. coli | Glucose | 70-85% | >90% ee | 24 h | [22] |
The operational simplicity of enzymatic deracemization processes represents a significant advantage for industrial applications [22]. The use of readily available racemic starting materials combined with high atom economy makes these processes particularly attractive for large-scale synthesis [22]. The development of robust enzyme systems that tolerate organic solvents and elevated temperatures further enhances the practical utility of these biotechnological approaches [22].
Whole-cell biocatalysis systems offer unique advantages for the production of 1-cyclohexylbut-3-yn-2-ol through their ability to provide multiple enzyme activities and cofactor regeneration in a single system [16] [17]. The discovery of bacterial acetylenases responsible for alkyne biosynthesis has revealed new possibilities for biotechnological alkyne production [16]. These enzymes represent a specialized family of membrane-bound desaturases that catalyze the abstraction of hydrogen atoms from carbon-carbon bonds using di-iron active sites [16].
The characterization of terminal alkyne biosynthetic pathways has provided insights into the enzymatic machinery required for alkyne formation [16] [17]. The TtuABC system from Teredinibacter turnerae represents a well-characterized example of carrier protein-dependent terminal alkyne synthesis [16]. This system consists of an acyl-CoA ligase homolog (TtuA), a bifunctional desaturase/acetylenase (TtuB), and a carrier protein (TtuC) [16]. The desaturase component demonstrates stringent substrate specificity toward C10 fatty acyl moieties and efficiently catalyzes two sequential oxygen-dependent dehydrogenation reactions [16].
Genome mining approaches have revealed more than 80 gene operons homologous to terminal alkyne biosynthetic cassettes across diverse bacterial genera [17]. This widespread distribution suggests that enzymatic alkyne formation mechanisms are more common in nature than previously recognized [17]. The engineering of Escherichia coli systems expressing these biosynthetic pathways has enabled the production of novel terminal alkyne-bearing compounds [16] [17].
Table 6: Whole-Cell Biocatalysis Systems for Alkyne Production
| Organism | Pathway | Product Type | Yield | Cultivation Time | Reference |
|---|---|---|---|---|---|
| E. coli/TtuABC | Terminal Alkyne | C10 Alkynyl Compounds | 60-75% | 48 h | [16] |
| E. coli/JamABC | Terminal Alkyne | C6 Alkynyl Compounds | 70-85% | 36 h | [17] |
| Streptomyces cattleya | β-Ethynylserine | Amino Acid Alkynes | 55-70% | 72 h | [18] |
The development of de novo biosynthetic strategies for alkyne-tagged compound production represents a significant advancement in biotechnology [17]. These approaches circumvent the need for feeding alkynoic precursors by utilizing endogenous biosynthetic machinery for alkyne formation [17]. The combination of type III polyketide synthases with terminal alkyne biosynthetic systems has enabled the production of novel alkyne-tagged polyketide compounds in engineered Escherichia coli systems [17].
The versatility of whole-cell biocatalysis systems extends to the production of various alkyne-containing natural products including polyketide-nonribosomal peptide hybrids and terminal alkyne-containing amino acids [17] [18]. The characterization of the β-ethynylserine biosynthetic pathway in Streptomyces cattleya has revealed a unique route involving multiple enzymes including pyridoxal-5′-phosphate-dependent cystathionine-β-lyase homologs and non-heme iron oxidases [18]. This pathway demonstrates the potential for producing non-proteinogenic amino acids with terminal alkyne functionalities [18].
The spectroscopic characterization of 1-Cyclohexylbut-3-yn-2-ol provides fundamental insights into its molecular structure and electronic properties. This terminal acetylenic alcohol exhibits distinctive spectroscopic signatures that enable unambiguous identification and structural confirmation.
Nuclear magnetic resonance spectroscopy reveals characteristic resonance patterns that reflect the unique structural features of 1-Cyclohexylbut-3-yn-2-ol. The proton nuclear magnetic resonance spectrum displays several diagnostic regions that correspond to distinct structural environments within the molecule.
The terminal alkyne proton resonates as a sharp singlet at 2.5-3.0 ppm, exhibiting the characteristic downfield shift associated with the electron-deficient acetylenic carbon environment [1] [2]. This resonance appears with minimal coupling due to the terminal nature of the alkyne functionality and represents a key diagnostic feature for structural confirmation.
The alcohol-bearing carbon proton manifests as a complex multiplet centered at 4.2-4.5 ppm, reflecting the deshielding effect of the adjacent oxygen atom and the influence of neighboring carbon substituents [3] [4]. This resonance pattern provides critical information about the stereochemical environment around the secondary alcohol center.
Cyclohexyl proton signals appear as overlapping multiplets in the region 1.2-2.1 ppm, consistent with the chair conformation of the cyclohexyl ring and the varied magnetic environments of axial and equatorial protons [5] [6]. The integration ratios confirm the presence of the complete cyclohexyl substituent with characteristic chemical shift distributions.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns. The terminal alkyne carbons resonate at 82-84 ppm and 76-78 ppm, representing the quaternary and tertiary acetylenic carbons respectively [1] [2]. These chemical shifts are consistent with literature values for terminal alkynes and confirm the integrity of the alkyne functionality.
The alcohol-bearing carbon appears at 62-65 ppm, exhibiting the expected downfield shift due to the electron-withdrawing effect of the hydroxyl group [3] [4]. This chemical shift position is diagnostic for secondary alcohols and provides confirmation of the alcohol functionality.
Cyclohexyl carbons resonate in the aliphatic region at 25-30 ppm, with the connecting methylene carbon appearing at 35-40 ppm [5]. These chemical shifts are consistent with saturated aliphatic carbon environments and confirm the structural integrity of the cyclohexyl substituent.
Infrared spectroscopy provides definitive functional group identification through characteristic vibrational frequencies that correspond to specific molecular motions. The infrared spectrum of 1-Cyclohexylbut-3-yn-2-ol exhibits several diagnostic absorption bands that enable structural characterization.
The terminal alkyne carbon-hydrogen stretch manifests as a strong, sharp absorption at 3300-3270 cm⁻¹, representing one of the most characteristic vibrational modes for terminal alkynes [7] [8]. This absorption appears at uniquely high frequency due to the high s-character of the sp-hybridized carbon and the resulting strong carbon-hydrogen bond.
Cyclohexyl carbon-hydrogen stretching vibrations appear as strong absorptions in the region 2960-2850 cm⁻¹, consistent with saturated aliphatic carbon-hydrogen bonds [9] [10]. These absorptions encompass both symmetric and asymmetric stretching modes of the methylene groups within the cyclohexyl ring structure.
The alkyne carbon-carbon triple bond stretch appears as a weak to medium intensity absorption at 2150-2100 cm⁻¹ [7] [8]. This absorption frequency is characteristic of the carbon-carbon triple bond and appears in the diagnostic region of the infrared spectrum, though its intensity may vary depending on the symmetry of the alkyne substitution.
Cyclohexyl carbon-hydrogen bending vibrations manifest as medium intensity absorptions at 1450-1350 cm⁻¹, representing the characteristic deformation modes of saturated aliphatic carbon-hydrogen bonds [9] [10]. These absorptions provide additional confirmation of the cyclohexyl substituent presence.
The alcohol carbon-oxygen stretch appears as a strong absorption at 1070-1050 cm⁻¹, characteristic of secondary alcohols and providing definitive evidence for the hydroxyl functionality [9] [10]. This absorption frequency is diagnostic for the carbon-oxygen single bond in alcohols.
The terminal alkyne carbon-hydrogen bend manifests as a strong absorption at 700-600 cm⁻¹, representing the out-of-plane bending motion of the terminal alkyne hydrogen [7] [8]. This absorption provides additional confirmation of the terminal alkyne functionality and appears in the fingerprint region of the infrared spectrum.
The thermodynamic properties of 1-Cyclohexylbut-3-yn-2-ol reflect the combined influences of the cyclohexyl substituent, the terminal alkyne functionality, and the secondary alcohol group. These properties determine the compound's behavior under various conditions and its suitability for different applications.
The phase transition behavior of 1-Cyclohexylbut-3-yn-2-ol is governed by the interplay between molecular structure and intermolecular interactions. The compound exhibits a molecular weight of 152.23 g/mol, which influences its volatility and phase behavior under standard conditions [11].
The estimated boiling point of approximately 200-210°C reflects the combined effects of molecular weight, hydrogen bonding capacity, and molecular shape [12] [13]. The terminal alkyne functionality contributes to the overall molecular polarizability, while the secondary alcohol group enables hydrogen bonding interactions that elevate the boiling point above that of purely hydrocarbon analogues.
The estimated melting point of approximately -20°C indicates that the compound remains liquid under ambient conditions [12] [13]. This property is influenced by the molecular packing efficiency, with the cyclohexyl substituent and terminal alkyne functionality disrupting crystalline organization and favoring the liquid state.
The phase transition enthalpies are expected to be moderate, reflecting the balance between hydrogen bonding interactions and van der Waals forces. The cyclohexyl substituent contributes significant dispersion interactions, while the alcohol functionality provides directional hydrogen bonding that influences both melting and boiling transitions [14] [15].
The vapor pressure at room temperature is estimated to be low, consistent with the molecular weight and hydrogen bonding capacity of the compound. This property has implications for volatility-dependent applications and storage considerations [12] [13].
The solubility characteristics of 1-Cyclohexylbut-3-yn-2-ol reflect the amphiphilic nature of the molecule, with both hydrophobic and hydrophilic structural elements influencing dissolution behavior. The compound exhibits limited solubility in water due to the predominance of hydrophobic character from the cyclohexyl and alkyne moieties [16] [12].
The cyclohexyl substituent contributes significant hydrophobic character, reducing water solubility compared to smaller alkyl analogues. The terminal alkyne functionality, while capable of weak hydrogen bonding interactions, does not significantly enhance water solubility due to its predominantly hydrophobic nature [16] [12].
The secondary alcohol group provides the primary hydrophilic character, enabling limited water solubility through hydrogen bonding interactions with water molecules. However, the overall hydrophobic character of the molecule predominates, resulting in low water solubility [16] [12].
Organic solvent solubility is generally favorable, with good solubility expected in alcohols, ethers, and aromatic solvents. The compound exhibits excellent solubility in polar organic solvents such as ethanol and isopropanol, where both hydrogen bonding and dispersion interactions contribute to favorable dissolution [12] [17].
Ether solvents such as diethyl ether and tetrahydrofuran provide excellent solvation for the compound, with both the alcohol functionality and the alkyne group participating in favorable interactions with the ether oxygen atoms [12] [17].
Aromatic solvents including benzene and toluene offer good solubility through π-π interactions with the alkyne functionality and favorable dispersion interactions with the cyclohexyl substituent [12] [17].
The reactivity of 1-Cyclohexylbut-3-yn-2-ol is determined by the presence of multiple functional groups that can participate in various chemical transformations. The terminal alkyne, secondary alcohol, and cyclohexyl substituent each contribute distinct reactivity patterns that influence the compound's chemical behavior.
The acid-base properties of 1-Cyclohexylbut-3-yn-2-ol are dominated by the terminal alkyne functionality, which exhibits significantly enhanced acidity compared to saturated analogues. The compound's pKa is estimated to be approximately 13.5-14.0, reflecting the influence of the sp-hybridized carbon on hydrogen acidity [16] [12].
The terminal alkyne proton demonstrates markedly increased acidity compared to alkane or alkene analogues, with the high s-character of the sp-hybridized carbon stabilizing the conjugate base through improved orbital overlap [16] [12]. This enhanced acidity enables deprotonation under relatively mild basic conditions, forming the corresponding acetylide anion.
The acetylide anion formed upon deprotonation represents a highly nucleophilic species capable of participating in various substitution and addition reactions. The stability of this anion is influenced by the electron-withdrawing effect of the alkyne carbon and the steric environment provided by the cyclohexyl substituent [18] [19].
The secondary alcohol functionality exhibits typical alcohol acidity, with a pKa significantly higher than that of the terminal alkyne. Under normal conditions, the alcohol proton does not readily dissociate, though it can participate in hydrogen bonding interactions that influence the compound's physical properties [16] [12].
The cyclohexyl substituent provides steric bulk that can influence the accessibility of both the alkyne and alcohol functionalities to basic reagents. This steric effect may modify the kinetics of acid-base reactions while having minimal impact on the thermodynamic acidity [6].
The oxidative stability of 1-Cyclohexylbut-3-yn-2-ol is influenced by the presence of multiple oxidatively sensitive functional groups. The secondary alcohol represents the most susceptible site for oxidation, readily converting to the corresponding ketone under mild oxidizing conditions [20] [21].
Alcohol oxidation proceeds through standard mechanisms involving the removal of hydrogen atoms from the carbon-hydrogen and oxygen-hydrogen bonds of the alcohol functionality. Common oxidizing agents such as chromic acid, pyridinium chlorochromate, or Dess-Martin periodinane readily convert the secondary alcohol to the corresponding ketone [21].
The terminal alkyne functionality exhibits moderate oxidative stability under normal conditions but can undergo cleavage under strong oxidizing conditions. Ozonolysis or treatment with potassium permanganate can result in oxidative cleavage of the alkyne bond, producing carboxylic acid products [22].
The cyclohexyl substituent demonstrates good oxidative stability under normal conditions, though it may undergo oxidation at elevated temperatures or under harsh oxidizing conditions. The saturated nature of the cyclohexyl ring makes it less susceptible to oxidative attack compared to unsaturated analogues [23] [24].
Thermal decomposition pathways involve the cleavage of weaker bonds within the molecule, with the carbon-carbon bonds adjacent to the alcohol functionality representing potential sites for thermal decomposition. The cyclohexyl substituent may undergo ring-opening reactions under extreme thermal conditions [23] [25].
The overall oxidative stability of the compound is moderate, with the secondary alcohol representing the primary site of oxidative transformation under normal conditions. The terminal alkyne and cyclohexyl substituent provide additional sites for oxidative attack under more severe conditions [20] [21].
Protection strategies for oxidatively sensitive applications may involve the temporary conversion of the alcohol to a more stable derivative, such as an ether or ester, which can be subsequently removed under appropriate conditions [20] [21].